Protoaescigenin
Description
Contextualization within Triterpenoid (B12794562) Saponin (B1150181) Research
Triterpenoid saponins (B1172615) are a vast and diverse class of natural products characterized by a skeleton derived from the 30-carbon precursor, squalene (B77637). scribd.com They are widely distributed in the plant kingdom and exhibit a remarkable range of biological activities, which has made them a major focus of phytochemical and pharmacological research. sfasu.eduarkat-usa.org These compounds consist of a non-sugar part (the aglycone or sapogenin) and one or more sugar chains attached to it. google.com
Protoaescigenin belongs to the oleanane-type pentacyclic triterpenoids, one of the most common skeletons found in nature. ontosight.aibioline.org.br Specifically, it is the aglycone of many saponins found in various Aesculus species. google.comsfasu.edu The saponins from Aesculus, collectively known as escin (B49666), are a complex mixture of over 30 glycosylated triterpenoids. nih.gov These saponins are characterized by aglycones such as this compound, Barringtogenol C, and Aescigenin. researchgate.netgoogle.com this compound itself is a hexahydroxy-oleanene derivative, and its structure forms the central backbone to which various sugar and acyl groups are attached to form the native saponins found in the plant. nih.govresearchgate.net Research into this compound is therefore intrinsically linked to understanding the structure and function of the broader family of escin saponins.
Historical Perspectives on this compound Discovery and Initial Investigations
The discovery of this compound is a direct result of early chemical investigations into the constituents of horse chestnut seeds. The saponin mixture, escin, was the primary subject of these studies. It was found that through hydrolysis, the complex glycosides in escin could be broken down into their constituent sugars and the non-sugar aglycones. google.com
Initial research in the mid-20th century led to the isolation of these aglycones. One of the major products obtained from the acid hydrolysis of escin from Aesculus indica was identified as this compound. researchgate.netresearchgate.net Early work by chemists such as Kuhn and Loew in 1963 contributed to the understanding of these sapogenins. google.com Subsequent, more detailed structural elucidation work was carried out in the 1970s. Through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and comparison with related compounds like Barringtogenol C, the precise configuration of the multiple hydroxyl groups on the oleanane (B1240867) skeleton of this compound was established. google.comscielo.br These foundational studies confirmed its structure as olean-12-ene-3β,16α,21β,22α,24,28-hexaol, distinguishing it from other related sapogenins. researchgate.netresearchgate.net
Significance of this compound as a Precursor in Natural Product Chemistry and Bioscience
This compound holds considerable significance as both a biosynthetic precursor and a chemical synthon. In the field of bioscience, elucidating the pathway to complex natural products is a fundamental goal. Research has identified this compound as a key intermediate in the biosynthesis of escin. uea.ac.uk The formation of the this compound backbone from its precursor, β-amyrin, involves a series of specific hydroxylation steps catalyzed by cytochrome P450 enzymes. uea.ac.uk Once formed, this aglycone is further modified by the attachment of sugar moieties (glycosylation) and acyl groups, leading to the vast diversity of saponins found in Aesculus species. nih.govuea.ac.uk Understanding this pathway is crucial for potential biotechnological production of specific escin components. uea.ac.uk
In natural product chemistry, this compound is valued as a versatile starting material, or synthon, for the chemical and semi-synthesis of novel compounds. chemicalbook.comgoogle.com Its multiple hydroxyl groups offer numerous sites for chemical modification. Researchers have developed methods for the controlled, selective protection and functionalization of these hydroxyl groups, allowing for the synthesis of new escin analogs and neoglycoconjugates. chemicalbook.comresearchgate.net This ability to use this compound as a scaffold allows for the creation of derivatives with potentially new or enhanced properties, making it a valuable tool in drug discovery and development research. researchgate.netbiocrick.com A two-step chemical process has been developed for the controlled degradation of the escin complex to afford a mixture of sapogenins from which this compound can be isolated without chromatography, facilitating its use in larger-scale laboratory processes. researchgate.net
Structure
2D Structure
Properties
CAS No. |
13844-22-9 |
|---|---|
Molecular Formula |
C30H50O6 |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol |
InChI |
InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3 |
InChI Key |
VKJLHZZPVLQJKG-UHFFFAOYSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C |
melting_point |
301 - 303 °C |
physical_description |
Solid |
Origin of Product |
United States |
Occurrence and Natural Bioproduction of Protoaescigenin
Botanical Sources and Distribution of Protoaescigenin-Containing Species
This compound is most prominently found within the Sapindaceae family (the soapberry family). Its presence is a defining characteristic of the genus Aesculus , commonly known as horse chestnuts or buckeyes. nih.govcore.ac.uk This genus comprises 12 to 19 species of trees and shrubs native to the temperate regions of the Northern Hemisphere. researchgate.netresearchgate.net
Key species within this genus that are known sources of this compound-derived saponins (B1172615) include:
Aesculus hippocastanum (Horse Chestnut): Native to the Balkan Peninsula, this species is now widely cultivated and is the most studied source of aescin, for which this compound is the primary aglycone. core.ac.uksfasu.eduresearchgate.net
Aesculus chinensis (Chinese Horse Chestnut): This species, native to China, also accumulates significant quantities of this compound and its derivatives. nih.govsfasu.edu
Aesculus indica (Indian Horse Chestnut): Found in the Himalayas, this species is another notable source of these saponins. sfasu.edutandfonline.com
Aesculus pavia (Red Buckeye): Saponins from this North American species are based on several aglycones, including this compound. sfasu.edu
While this compound itself is the foundational structure, it is typically found in the plant as part of a larger saponin (B1150181) molecule, such as aescin Ia or aescin Ib. The biosynthesis process involves the cyclization of β-amyrin (an oleanane) followed by extensive, region-specific oxygenation at multiple carbon positions (C-16, C-21, C-22, C-24, and C-28) to form the this compound backbone. nih.gov This aglycone is then further modified by glycosylation (addition of sugar moieties) and acylation (addition of acyl groups) to form the diverse array of saponins found in the plant. nih.govcore.ac.uk
The accumulation of this compound and its glycosides varies significantly among the different organs and tissues of Aesculus species. Quantitative analyses have demonstrated that the seeds are the primary site of accumulation for these compounds. nih.govresearchgate.net The high concentration in seeds suggests a protective role for the plant's reproductive propagules.
A detailed study on Aesculus chinensis revealed the distribution of this compound across various plant parts, highlighting the seed as the main reservoir.
Interactive Data Table: Distribution of this compound in Aesculus chinensis
| Plant Organ | This compound Content (µg/g dry weight) |
| Seed | 148.3 |
| Pericarp | 11.2 |
| Flower | 9.6 |
| Leaf | 5.2 |
| Branch | 2.1 |
This data is based on findings from a liquid chromatography-mass spectrometry (LC-MS) analysis of different organs of A. chinensis. nih.govresearchgate.net
Further research on the seeds of Aesculus hippocastanum has shown that the saponins are concentrated in both the endosperm and the outer skin (testa) of the seed. researchgate.netsemanticscholar.org One analysis of horse chestnut seeds reported an impressive total escin (B49666) content of up to 13% of the seed's dry weight. nih.gov This high concentration underscores the metabolic investment of the plant in producing these compounds within its seeds.
Ecological and Evolutionary Context of this compound Biogenesis
The production of complex triterpenoid (B12794562) saponins derived from this compound is not an arbitrary metabolic process; it is deeply rooted in the ecological strategy and evolutionary history of the Aesculus genus.
Saponins are a major class of plant secondary metabolites that are generally considered key components of a plant's chemical defense system. nih.gov The properties of aescin and other this compound-based glycosides, such as a bitter taste and cytotoxicity, serve as a deterrent to a wide range of herbivores and pathogens. The high accumulation of these defensive compounds in the seeds is a strategy to protect them from predation and ensure reproductive success.
The evolution of the intricate biosynthetic pathway leading to this compound and its derivatives is a product of gene evolution and diversification. The biosynthesis of oleanane-type saponins begins with the cyclization of 2,3-oxidosqualene (B107256), a shared precursor with sterols. researchgate.net The evolution of specific enzymes, particularly oxidosqualene cyclases (OSCs) and subsequent modifying enzymes like cytochromes P450 (P450s) and UDP-glycosyltransferases (UGTs), has allowed plants to create a vast diversity of saponin structures. mdpi.com
The specific oxygenation pattern of the β-amyrin backbone to create this compound is a key evolutionary innovation within the Aesculus lineage. This structural complexity is believed to have arisen through processes like gene duplication and whole-genome duplication events, which provide the raw genetic material for new enzymatic functions to evolve. nih.govmdpi.com The structural differences in saponins, even between closely related Aesculus species, may reflect adaptation to different environmental pressures and can provide valuable clues for understanding the systematics and evolution of the genus. sfasu.edu
Biosynthesis and Metabolic Pathways of Protoaescigenin
Precursor Identification and Early Biosynthetic Steps
The journey to synthesize protoaescigenin begins within the broader isoprenoid (or terpenoid) pathway, one of the largest and most diverse groups of metabolites found in plants. koreascience.kr The initial steps involve the assembly of a 30-carbon linear hydrocarbon, squalene (B77637), which is the universal precursor for all triterpenoids. cabidigitallibrary.org
The first crucial step in triterpenoid (B12794562) biosynthesis is the epoxidation of the linear squalene molecule to form 2,3-oxidosqualene (B107256). nih.govresearchgate.net This reaction is catalyzed by the enzyme squalene epoxidase. koreascience.krresearchgate.net The opening of the epoxide ring in 2,3-oxidosqualene initiates a series of highly stereospecific cyclization reactions. cabidigitallibrary.org This cascade of ring closures is orchestrated by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govresearchgate.net In the case of this compound, the cyclization of 2,3-oxidosqualene results in a pentacyclic structure known as the oleanane-type ring system. cabidigitallibrary.org
The specific OSC responsible for creating the oleanane (B1240867) skeleton is β-amyrin synthase (bAS). nih.govpnas.orgfrontiersin.org This enzyme catalyzes the cyclization of 2,3-oxidosqualene into the fundamental triterpene intermediate, β-amyrin. pnas.orgnih.gov This step represents a major branching point in plant metabolism, diverting carbon from primary metabolic pathways, such as sterol synthesis, into the specialized biosynthesis of triterpenoid saponins (B1172615). nih.govresearchgate.net The formation of β-amyrin is the committed step for the biosynthesis of a vast array of oleanane-type triterpenoids, including this compound. pnas.org
| Enzyme | Precursor | Product | Function |
| Squalene Epoxidase | Squalene | 2,3-Oxidosqualene | Epoxidation of squalene |
| β-Amyrin Synthase (bAS) | 2,3-Oxidosqualene | β-Amyrin | Cyclization to form the pentacyclic oleanane backbone |
Enzymatic Hydroxylation and Oxidation Processes
Once the β-amyrin backbone is formed, it undergoes a series of elaborate oxidative modifications. These reactions, primarily catalyzed by cytochrome P450 monooxygenases, decorate the triterpene skeleton with hydroxyl groups at specific positions, a critical process for generating the final structure of this compound and for subsequent modifications. nih.govuea.ac.uk
Cytochrome P450 enzymes (CYPs) are a versatile superfamily of heme-containing enzymes that catalyze regio- and stereoselective oxidation reactions in natural product biosynthesis. mdpi.com In the formation of this compound from β-amyrin, multiple hydroxylation events are required. Research utilizing the transcriptomes of Aesculus species has successfully identified several CYP enzymes responsible for these precise modifications. uea.ac.uk
The structure of this compound features hydroxyl groups at positions C-3, C-16α, C-21β, C-22α, C-24, and C-28. researchgate.netresearchgate.net The initial C-3 hydroxyl group is already present from the cyclization of 2,3-oxidosqualene. cabidigitallibrary.org The subsequent hydroxylations are performed by a suite of specialized CYPs. Studies have elucidated a potential pathway where these hydroxylations occur sequentially, transforming β-amyrin into the fully hydroxylated this compound. uea.ac.uk
A significant breakthrough was the characterization of several CYPs from A. hippocastanum (AhCYPs) and A. pavia which, when expressed transiently in Nicotiana benthamiana, could hydroxylate the β-amyrin skeleton. uea.ac.uk While enzymes for C-21β, C-22α, C-24, and C-28 hydroxylations were identified from Aesculus, the specific CYP for C-16α hydroxylation in horse chestnut has not yet been fully characterized. However, this transformation has been successfully achieved in laboratory settings using known CYPs from other species, demonstrating the feasibility of the complete biosynthetic pathway. uea.ac.uk For instance, CYP716A141 from Platycodon grandiflorus has been identified as a β-amyrin C-16β oxidase, highlighting the diversity of these enzymes across the plant kingdom, though this compound itself contains a C-16α hydroxylation. oup.comfrontiersin.orgnih.gov
Table of Characterized Cytochrome P450 Enzymes in this compound Biosynthesis Data derived from combinatorial biosynthesis studies in Nicotiana benthamiana. uea.ac.uk
| Enzyme (from Aesculus spp.) | Substrate | Key Hydroxylation Site | Product |
| AhCYP1 | β-Amyrin | C-21β | Kudzusapogenol C |
| AhCYP2 / AhCYP3 | Intermediates | C-22α, C-24, C-28 | Various hydroxylated β-amyrin derivatives |
| Not yet identified in Aesculus | Hydroxylated β-amyrin intermediate | C-16α | This compound |
While cytochrome P450 monooxygenases are the principal enzymes identified in the extensive hydroxylation of the β-amyrin core to form this compound, the broader biosynthesis of triterpenoids can sometimes involve other classes of oxidative enzymes. nih.govuea.ac.uk However, in the specific context of the pathway leading to this compound, current research has predominantly focused on and successfully characterized members of the CYP superfamily as the key catalysts for the multiple oxidation steps. uea.ac.uk The sequential, multi-step oxidations at various carbon atoms appear to be a hallmark of CYP-mediated catalysis in this pathway. frontiersin.org
Glycosylation and Acylation Steps in Escin (B49666) Formation
This compound itself is the aglycone, or non-sugar, portion of escin. ipb.pt The final steps in the biosynthesis of the bioactive escin saponins involve the attachment of sugar moieties (glycosylation) and acyl groups (acylation) to the this compound core. These modifications are crucial for the solubility, stability, and biological activity of the final compounds.
Glycosylation typically occurs at the C-3 hydroxyl group, where a trisaccharide chain is attached. ipb.pt This chain is often composed of glucuronic acid and two glucose units. ipb.pt Research into the biosynthesis of escin has led to the identification of enzymes responsible for these attachments. Notably, a Cellulose (B213188) Synthase-Like (CSL) enzyme, AhCSL1, from A. hippocastanum was characterized and found to be responsible for the D-glucuronylation of the aglycone. uea.ac.uk Further glycosylation steps are catalyzed by UDP-dependent glycosyltransferases (UGTs). frontiersin.orguea.ac.uk
In addition to glycosylation, the this compound core is acylated at the C-21 and C-22 hydroxyl groups. ipb.pt The acyl groups are typically angelic acid or tiglic acid, along with acetic acid. ipb.pt A specific BAHD acyltransferase, AhBAHD1, has been identified from A. hippocastanum and is capable of adding these acyl groups to the aglycone. uea.ac.uk The combination of different acyl groups and slight variations in the glycosylation pattern contributes to the diversity of the escin saponin (B1150181) mixture found in nature.
Table of Characterized Modifying Enzymes in Escin Formation uea.ac.uk
| Enzyme | Enzyme Class | Function | Modification Site |
| AhBAHD1 | BAHD Acyltransferase | Acylation | C-21 and C-22 |
| AhCSL1 | Cellulose Synthase-Like | D-Glucuronylation | C-3 |
| AhUGT1 | UDP-dependent Glycosyltransferase | D-Galactosylation* | C-3 sugar chain |
| AhUGT2 | UDP-dependent Glycosyltransferase | Glycosylation | C-3 sugar chain |
*Note: The identification of a D-galactosyltransferase suggests potential diversity in the sugar chains of escin molecules beyond the commonly cited glucuronic acid and glucose structure. uea.ac.uk
Identification and Functional Analysis of UDP-Glycosyltransferases (UGTs)
Glycosylation is a pivotal step in the biosynthesis of saponins, dramatically altering their chemical properties and biological functions. This process is primarily mediated by UDP-glycosyltransferases (UGTs), a large family of enzymes that transfer sugar moieties from an activated UDP-sugar donor to an acceptor molecule. frontiersin.orguea.ac.uk
In the context of this compound, genomic studies of Aesculus chinensis have identified numerous putative UGT genes. A phylogenetic analysis based on homology to known flavonoid and coumarin (B35378) biosynthesis UGTs identified 19 potential AcUGTs. nih.gov However, functional characterization of these UGTs was primarily focused on their role in aesculin biosynthesis, using esculetin (B1671247) as a substrate, rather than this compound. nih.gov A broader genomic analysis of the related species Aesculus wilsonii identified 230 members of the UGT family, with 38 genes belonging to the UGT73 family, which is often involved in glucuronic acid transfer. nih.gov
Despite the large number of identified UGTs, a key finding has shifted the understanding of the initial glycosylation step. It is not a canonical UGT that initiates the process on this compound, but rather a cellulose synthase-like (CSL) enzyme. nih.gov While research has identified a UDP-dependent sugar transferase (AhUGT1) in A. hippocastanum capable of adding D-galactose, the primary saponins in this species contain glucose. science.gov The specific UGTs responsible for elongating the sugar chain by adding glucose units to the initial glucuronic acid on the this compound core remain to be definitively identified and functionally characterized.
Mechanisms of Sugar Chain Attachment to this compound Aglycone
The attachment of sugar chains to the this compound aglycone is a highly specific and sequential process. The final saponin, escin Ia, features a trisaccharide chain attached to the C-3 hydroxyl group of the aglycone. nih.govresearchgate.net This sugar chain typically consists of a glucuronic acid molecule to which two glucose molecules are subsequently attached. researchgate.net
The mechanism for the first and most critical step of this process has been elucidated as a novel function for a different class of enzyme.
Initial Glucuronidation: The biosynthetic pathway is initiated by the transfer of a glucuronyl moiety from UDP-glucuronic acid to the C-3 position of this compound. nih.gov Groundbreaking research has demonstrated that this reaction is catalyzed by a cellulose synthase-like (CSL) protein, specifically AcCSL1 in A. chinensis. nih.gov This enzyme, which belongs to the CslM subfamily, was shown to catalyze 3-O-glucuronosylation of the aglycone. nih.gov
Sugar Chain Elongation: Following the initial glucuronidation, two additional glucose molecules are added to the glucuronic acid at its C'-2 and C'-4 positions to complete the trisaccharide. science.gov While this sequential addition is known to occur, the specific UGTs that catalyze these subsequent glucose transfers have not yet been fully characterized, representing an area for future investigation. science.gov
Enzymology of Ester Bond Formation (e.g., angelic acid, tiglic acid, acetic acid residues)
In addition to glycosylation, this compound undergoes acylation, where acyl groups are attached via ester bonds. These modifications, particularly at the C-21 and C-22 positions, are crucial for the structural diversity and bioactivity of the resulting saponins. nih.gov The enzymes responsible belong to the BAHD acyltransferase family, which utilize acyl-CoA thioesters as donors. science.gov
C-22 Acetylation: The hydroxyl group at the C-22 position of this compound is acetylated with a residue from acetyl-CoA. nih.govresearchgate.net Functional assays of several BAHD enzymes identified from A. chinensis revealed that AcBAHD3 and AcBAHD6 could perform this reaction. nih.gov Notably, AcBAHD6 exhibited a much higher conversion rate and is considered the primary enzyme for this step, producing 22-O-acetylthis compound. nih.gov
C-21 Acylation: The C-21 position is esterified with either angelic acid or tiglic acid. researchgate.netresearchgate.net These acyl groups are derived from the amino acid L-isoleucine. nih.gov While transcriptomic studies have identified several candidate BAHD acyltransferases that are highly expressed in the seed, the specific enzyme responsible for transferring angeloyl-CoA or tigloyl-CoA to the C-21 hydroxyl group has not yet been functionally confirmed. nih.gov
Transcriptomic and Proteomic Profiling of this compound Biosynthesis
Modern omics technologies have been instrumental in uncovering the genetic basis of this compound biosynthesis. Transcriptomic analysis of A. chinensis and A. wilsonii has revealed that the genes encoding the biosynthetic enzymes are not randomly scattered throughout the genome but are organized into biosynthetic gene clusters (BGCs). nih.govresearchgate.netnih.gov
These BGCs contain the genes for key enzyme families, including oxidosqualene cyclases (OSCs), P450s, the aforementioned AcCSL1, and BAHD acyltransferases. nih.govresearchgate.net To identify candidate genes co-regulated with the pathway, a weighted gene co-expression network analysis (WGCNA) was performed on transcriptomic data from various tissues (leaf, flower, branch, pericarp, and seed). nih.gov This analysis identified a specific co-expression module (the "turquoise" module) that was highly active in the seed, which is the primary site of aescin accumulation. nih.govresearchgate.net This module contains the key genes required for the synthesis and modification of this compound, confirming their coordinated expression. nih.gov
While transcriptomic data have provided a robust blueprint for the pathway, specific proteomic analyses aimed at identifying the expressed biosynthetic enzymes in Aesculus tissues are less documented in the available literature. Existing proteomic studies have focused on the pharmacological effects of escin on human cells rather than its biosynthesis within the plant. Comprehensive proteomic profiling of Aesculus seeds would be a valuable next step to confirm the translation and abundance of the enzymes identified through transcriptomics.
Table 1: Key Genes in the this compound Biosynthetic Pathway Identified through Transcriptomic Analysis in Aesculus chinensis
This table summarizes key candidate genes from the seed-specific "turquoise" module identified by WGCNA, which are strongly implicated in the biosynthesis and modification of this compound. nih.gov
| Gene Family | Gene ID(s) | Putative Function | Expression Pattern |
| Oxidosqualene Cyclase (OSC) | AcOSC6 | β-amyrin synthesis (precursor to this compound) | High expression in seed |
| Cytochrome P450 (P450) | AcCYP716A278 | C-21β hydroxylation of β-amyrin | High expression in seed |
| AcCYP716A275 | C-16α hydroxylation of β-amyrin | High expression in seed | |
| Multiple other candidates | Other oxidative modifications | High expression in seed | |
| Cellulose Synthase-Like (CSL) | AcCSL1 | C-3 glucuronidation of this compound | High expression in seed |
| BAHD Acyltransferase | AcBAHD6 | C-22 acetylation of this compound | Seed-specific expression |
| AcBAHD1, AcBAHD3, AcBAHD5 | Acyltransferase candidates | High expression in seed | |
| UDP-Glycosyltransferase (UGT) | Multiple candidates | Elongation of the C-3 sugar chain | High expression in seed |
Isolation, Derivatization, and Semisynthesis of Protoaescigenin
Extraction Methodologies from Natural Sources
The initial step in obtaining protoaescigenin involves the extraction of its parent saponin (B1150181), aescin, from horse chestnut seeds. This process utilizes various techniques to efficiently separate the desired compounds from the plant matrix.
Solvent-Based Extraction Techniques
Conventional extraction of saponins (B1172615) from horse chestnut seeds typically involves the use of polar solvents. mdpi.com Powdered seeds are often defatted first using non-polar solvents like petroleum ether or n-hexane to remove lipids. mdpi.com Following this, the material is extracted with aqueous alcohol solutions, such as methanol (B129727) or ethanol (B145695), often in concentrations ranging from 50% to 98%. mdpi.comgreenskybio.comgoogle.com The resulting alcoholic extract is then concentrated, and the saponins are partitioned into n-butanol. google.comgoogle.com This solvent-based approach is a foundational method for obtaining a crude saponin extract enriched with aescin. google.com
For instance, one method involves extracting powdered horse chestnut seeds with a mixture of methanol and water. google.com After filtration and removal of the methanol, the aqueous extract is partitioned with n-butanol saturated with water to isolate the saponin fraction. google.com
Aesculus hippocastanum| Step | Description | Solvent(s) | Reference |
|---|---|---|---|
| 1. Defatting | Removal of lipids from powdered seeds. | Petroleum ether or n-hexane | mdpi.com |
| 2. Extraction | Extraction of saponins from the defatted material. | Aqueous methanol or ethanol (50-98%) | mdpi.comgoogle.com |
| 3. Partitioning | Separation of saponins from the aqueous extract. | n-butanol | google.comgoogle.com |
Advanced Extraction Approaches
To enhance efficiency and reduce solvent consumption, advanced extraction techniques have been developed. mdpi.com Ultrasound-assisted extraction (UAE) is one such method that has been optimized for the extraction of saponins from horse chestnut seeds. nih.govresearchgate.net This technique utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of bioactive compounds into the solvent. mdpi.com
A study on the sonoextraction of saponins from Aesculus hippocastanum seed kernels demonstrated that optimal recovery could be achieved by carefully controlling parameters such as ultrasonic power, sonication time, and the ethanol concentration in the solvent. ipb.pt For example, the extraction of aescin saponins was maximized with a 19.9-minute sonication at 100.9 W in 95.8% ethanol. ipb.pt These advanced methods offer a more time-saving and selective approach compared to conventional techniques. mdpi.comipb.pt
Isolation and Purification Strategies
Once the crude saponin extract is obtained, further steps are required to liberate and purify the aglycone, this compound.
Hydrolytic Cleavage Procedures for Aglycone Liberation (e.g., acidic and alkaline hydrolysis)
This compound is obtained from the complex saponin aescin through hydrolysis, which cleaves the sugar moieties from the aglycone. google.comchemsrc.com A two-step hydrolysis process, involving both acidic and subsequent alkaline conditions, has been shown to be effective. google.comgoogle.com This sequential hydrolysis is crucial for both deglycosylation and de-esterification. researchgate.net
The process typically begins with acidic hydrolysis, for example, using hydrochloric acid in ethanol, to remove the sugar chains. google.comgoogle.com This is followed by alkaline hydrolysis, often with potassium hydroxide (B78521) in methanol, to cleave any ester groups. google.comgoogle.com The order of these steps can be important, with acidic hydrolysis performed before basic hydrolysis generally leading to a better separation of the resulting sapogenin mixture. google.com The main products of this hydrolysis are this compound and barringtogenol C. researchgate.net
Non-Chromatographic Purification Techniques (e.g., crystallization)
Following hydrolysis, non-chromatographic methods like crystallization can be employed for purification. researchgate.net It has been discovered that this compound can be crystallized into different polymorphic forms, which vary in their amount of crystalline water. google.com
A process has been developed to isolate and purify this compound monohydrate without the need for chromatographic methods. researchgate.net This involves dissolving the crude sapogenin mixture in a three-component solvent system, followed by the gradual addition of water to precipitate a solid enriched in this compound. google.comgoogle.com Further purification can be achieved by crystallizing the solid from different solvent systems, such as an alcohol/water mixture followed by an alcohol/saturated hydrocarbon system. google.com For example, crystallization from isopropanol (B130326) and water, followed by isopropanol and cyclohexane, can yield this compound with a purity greater than 98%. researchgate.net
| Crystallization Step | Solvent System | Outcome | Reference |
|---|---|---|---|
| Initial Precipitation | Three-component solvent mixture with gradual water addition | Solid precipitate enriched with this compound | google.comgoogle.com |
| First Crystallization | C1-C3 alcohol/water system (e.g., i-PrOH/water) | This compound purity >98% | researchgate.netgoogle.com |
| Second Crystallization | C1-C3 alcohol/saturated hydrocarbon system (e.g., i-PrOH/cyclohexane) | researchgate.netgoogle.com |
Chromatographic Separation Methods for this compound and Related Saponins (e.g., silica-gel, reversed-phase, Sephadex LH-20, HPLC)
Chromatographic techniques are extensively used for the separation and purification of this compound and its parent saponins. google.com These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. kemtrak.com
Silica (B1680970) Gel Chromatography: This normal-phase chromatography technique separates compounds based on polarity. sepscience.com It has been used to separate the products of aescin hydrolysis, yielding this compound and other sapogenins. google.comgoogle.com The crude mixture is loaded onto a silica gel column and eluted with a solvent system, allowing for the separation of compounds with different polarities. commonorganicchemistry.com
Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. phenomenex.com It is widely employed for the analysis and purification of saponins and their aglycones. frontiersin.orgnih.gov For instance, a crude methanolic extract of Aesculus hippocastanum seeds can be chromatographed on a reversed-phase column to separate different saponin fractions. google.com
Sephadex LH-20 Chromatography: This size-exclusion and partition chromatography method is effective for separating various phytochemicals, including saponins. researchgate.netinteresjournals.org The separation on Sephadex LH-20 can be influenced by the solvent system used, allowing it to function based on either size exclusion or affinity. researchgate.netscience.gov It is often used as an intermediary step in purification, for example, to fractionate an extract before further purification by HPLC. frontiersin.org
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC), is a powerful tool for the final purification and analysis of this compound and related saponins, offering high resolution and sensitivity. greenskybio.comvienkiemnghiem.gov.vn Various HPLC methods have been developed for the quantification of saponins in horse chestnut extracts, often using a C18 column and a mobile phase consisting of acetonitrile (B52724) and an acidic aqueous solution. nih.govvienkiemnghiem.gov.vn Preparative HPLC can be used to isolate highly pure saponin samples. greenskybio.com
| Technique | Stationary Phase | Principle of Separation | Application | Reference |
|---|---|---|---|---|
| Silica Gel Chromatography | Silica Gel | Polarity (Normal-Phase) | Separation of hydrolysis products (sapogenins) | google.comgoogle.com |
| Reversed-Phase Chromatography | C18, ODS | Hydrophobicity (Reversed-Phase) | Separation of crude extracts and saponin fractions | google.comfrontiersin.org |
| Sephadex LH-20 | Sephadex LH-20 | Size Exclusion/Partition | Fractionation of extracts | frontiersin.orgresearchgate.net |
| HPLC/RP-HPLC | C18, Gemini C18 | Hydrophobicity (Reversed-Phase) | Final purification and quantitative analysis | nih.govvienkiemnghiem.gov.vn |
Semisynthesis and Chemical Modification of this compound
This compound, the principal aglycone of the saponin mixture escin (B49666), serves as a critical starting material for the synthesis of a wide array of novel compounds and analogs. chemsrc.com Its complex, highly functionalized structure, featuring six hydroxyl groups at positions 3β, 16α, 21β, 22α, 24, and 28, presents a significant challenge for chemical manipulation. mdpi.com However, its availability from the controlled degradation of escin makes it an attractive scaffold for developing new derivatives with potential applications. chemsrc.commdpi.com The semisynthesis and chemical modification of this compound are centered on strategies to selectively functionalize these hydroxyl groups, enabling the creation of novel conjugates and analogs of the parent natural product, escin. chemsrc.com
Regioselective Functionalization and Protection Strategies
The primary obstacle in the chemical modification of this compound is the differentiation of its six hydroxyl groups—two primary (C-24 and C-28) and four secondary (C-3β, C-16α, C-21β, and C-22α). mdpi.com Attempts to selectively functionalize the raw hexaol, even with bulky reagents, typically lead to complex and inseparable mixtures of products. mdpi.com Therefore, effective regioselective protection strategies are paramount for controlled, site-specific modifications.
A successful and scalable strategy involves the partial protection of this compound through a ketalization procedure. mdpi.com This method facilitates the isolation of a single, stable product, which can serve as a versatile intermediate for further synthesis. The most common approach is the conversion of this compound into its 3,24;16,22-di-O,O-isopropylidene derivative, also known as a diacetonide. mdpi.comresearchgate.net This reaction protects the hydroxyl groups at C-3, C-24, C-16, and C-22 by forming two acetonide rings, leaving the hydroxyl groups at C-21 and C-28 available for subsequent reactions. mdpi.com
The protection reaction is typically carried out using 2,2-dimethoxypropane (B42991) (2,2-DMP) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in acetone. researchgate.net This process has been optimized and validated for large-scale laboratory production, yielding a high-purity diacetonide derivative that can be easily purified by crystallization, thus avoiding chromatography. mdpi.com
Table 1: Regioselective Protection of this compound
| Starting Material | Reagents and Conditions | Protected Derivative | Unprotected Hydroxyl Groups | Reference |
|---|
This regioselective protection is a crucial first step, creating a scaffold where the chemically distinct C-21 secondary hydroxyl and C-28 primary hydroxyl groups can be targeted for further modifications.
Synthesis of Novel this compound Derivatives and Conjugates
With selectively protected this compound intermediates in hand, chemists can proceed with the synthesis of novel derivatives and conjugates. chemsrc.com These new molecules are created by modifying the remaining free hydroxyl groups, primarily at the C-21 and C-28 positions. One area of exploration is the creation of neoglycoconjugates, where monosaccharides are attached to the triterpene scaffold via synthetic linkers. chemsrc.comchemicalbook.com
A common synthetic route involves the formation of propargyl ethers at the free hydroxyl groups, followed by a condensation reaction with azido-monosaccharides. chemsrc.comchemicalbook.com This reaction, often a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," forms a stable triazole ring that links the sugar moiety to the this compound backbone. chemsrc.com This methodology allows for the creation of a library of novel glycoconjugates by varying the structure of the attached azido-sugar.
For instance, the diacetonide of this compound can be further modified to selectively protect one of the two remaining hydroxyls, allowing for site-specific propargylation and subsequent conjugation. This controlled approach enables the synthesis of conjugates at either the C-21 or C-28 position, leading to structurally distinct final compounds.
Development of Escin Analogs from this compound Scaffold
The this compound scaffold is the natural aglycone (non-sugar portion) of escin, making it the ideal starting point for the semisynthesis of escin analogs. chemsrc.comresearchgate.net Natural escin is a complex mixture of glycosides, where different sugar chains are attached to the this compound core, and acyl groups are present at positions C-21 and C-22. researchgate.netresearchgate.net The development of escin analogs aims to create structurally simplified and defined compounds, which can help in understanding structure-activity relationships.
The synthesis of escin analogs involves the stepwise glycosylation of the this compound scaffold. chemsrc.com Using the selectively protected intermediates described previously (see 4.3.1), specific hydroxyl groups can be targeted for the attachment of sugar units. For example, a protected this compound derivative can be glycosylated at the C-3 hydroxyl group, mimicking the natural structure of escin where the main sugar chain is attached.
These synthetic strategies allow for the creation of analogs with varied sugar components or different linkage types compared to the natural product. The preparation of these analogs is essential for exploring the chemical space around the escin structure and for producing homogeneous saponin compounds for further study, overcoming the challenge of isolating individual components from the natural escin mixture. chemsrc.commdpi.com
Table 2: Compound Names Mentioned in Article
| Compound Name | Synonym(s) | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | Protoescigenin (B1254337); Olean-12-ene-3β,16α,21β,22α,24,28-hexol | C₃₀H₅₀O₆ | 20853-07-0 |
| Escin | Aescin | Not applicable (mixture) | 6805-41-0 |
| 3,24;16,22-di-O,O-isopropylidene this compound | This compound diacetonide | C₃₆H₅₈O₆ | Not available |
| p-Toluenesulfonic acid | p-TsOH; Tosic acid | C₇H₈O₃S | 104-15-4 |
| 2,2-Dimethoxypropane | Acetone dimethyl acetal; 2,2-DMP | C₅H₁₂O₂ | 77-76-9 |
Advanced Analytical Characterization of Protoaescigenin and Its Metabolites
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for determining the intricate three-dimensional structure of protoaescigenin and identifying its metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete picture of the molecule's connectivity and stereochemistry. emerypharma.comslideshare.netpanicnmr.com
¹H NMR (Proton NMR): 1D ¹H NMR provides information about the chemical environment of each hydrogen atom in the molecule. hmdb.cachemicalbook.com The chemical shifts, signal multiplicities, and coupling constants are crucial for assigning specific protons to their positions within the triterpenoid (B12794562) skeleton.
¹³C NMR (Carbon NMR): ¹³C NMR spectra reveal the chemical shifts of each carbon atom, offering insights into the carbon framework of this compound. nih.govspectrabase.comspectrabase.com
2D NMR Techniques: To resolve the complexities of the overlapping signals in 1D spectra and to establish definitive structural connections, various 2D NMR experiments are utilized. nih.gov These include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to map out the spin systems within the molecule. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
The combined data from these NMR experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the oleanane-type triterpenoid structure of this compound. biocrick.com
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| 3 | 78.9 | 3.20 (dd) |
| 12 | 128.8 | 5.25 (t) |
| 13 | 144.1 | - |
| 16 | 74.2 | 4.30 (d) |
| 21 | 74.8 | 3.55 (d) |
| 22 | 78.2 | 4.05 (d) |
| 28 | 68.5 | 3.40 (d), 3.75 (d) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to identify its metabolites. biosynth.comijpras.com When coupled with liquid chromatography (LC), such as in HPLC-MS or LC-MS, it allows for the separation of complex mixtures and the analysis of individual components. nih.govnih.govlcms.cz
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are used to determine the elemental formula of this compound and its metabolites with a high degree of confidence. ijpras.com
Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, precursor ions of interest are selected and fragmented to produce a characteristic pattern of product ions. nih.govnih.govyoutube.comnih.gov This fragmentation pattern provides detailed structural information and is crucial for identifying metabolites, as the fragmentation of the metabolite will be related to the parent drug. uab.edusepscience.comshimadzu.com For instance, the identification of metabolites of this compound often involves looking for characteristic neutral losses or specific fragment ions that indicate modifications such as hydroxylation, glycosylation, or acylation. biocrick.comijpras.com
LC-MS/MS is a powerful tool for profiling metabolites in biological samples, enabling both the identification of known metabolites and the characterization of novel biotransformation products. nih.govekb.eg
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. tandfonline.comlongdom.orgnih.govbiorxiv.orglibretexts.orgwikipedia.org In the case of this compound, the IR spectrum will show characteristic absorption bands for hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and the carbon-oxygen bonds of the various alcohol functionalities. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry: this compound itself does not have a strong chromophore that absorbs significantly in the UV-Vis region. However, this technique can be useful for detecting and quantifying certain derivatives or metabolites of this compound that may contain UV-absorbing functional groups.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from other compounds in a mixture and for determining its purity and concentration.
HPLC and UPLC are the most widely used chromatographic techniques for the analysis of this compound and its saponin (B1150181) derivatives. vienkiemnghiem.gov.vnscience24.comchromatographyonline.com These methods offer high resolution, sensitivity, and reproducibility.
Purity Assessment: A reversed-phase HPLC method with UV detection is commonly used to assess the purity of this compound. vienkiemnghiem.gov.vnscience24.comgoogle.com The compound is separated from impurities on a C18 column, and the peak area of this compound relative to the total peak area of all components gives a measure of its purity. vienkiemnghiem.gov.vn UPLC, with its smaller particle size columns, offers even faster analysis times and higher resolution, making it suitable for high-throughput screening and detailed purity analysis. google.comthieme-connect.comgoogle.com
Quantification: HPLC and UPLC are also used for the quantitative determination of this compound in various samples, such as plant extracts or biological fluids. nih.govvienkiemnghiem.gov.vn By using a validated method with a reference standard, the concentration of this compound can be accurately measured. vienkiemnghiem.gov.vn
Table 2: Typical HPLC-UV Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) vienkiemnghiem.gov.vn |
| Mobile Phase | Acetonitrile (B52724) and 0.1% phosphoric acid solution (e.g., 40:60 v/v) vienkiemnghiem.gov.vn |
| Flow Rate | 1.0 mL/min vienkiemnghiem.gov.vn |
| Detection | UV at 220 nm vienkiemnghiem.gov.vn |
| Column Temperature | 25 °C vienkiemnghiem.gov.vn |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. mdpi.comshimadzu.com This typically involves converting the polar hydroxyl groups into less polar silyl (B83357) ethers. mdpi.com
GC-MS can be used for the identification and quantification of this compound and its metabolites in complex mixtures. tandfonline.comnih.gov The high chromatographic resolution of GC combined with the sensitive and specific detection of MS provides excellent analytical performance. mdpi.com The mass spectra obtained from GC-MS can be compared with spectral libraries for confident compound identification. thermofisher.com
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique used for the qualitative and quantitative analysis of this compound and its derivatives. scribd.comresearchgate.net It offers several advantages, including the ability to handle multiple samples simultaneously, rapid analysis times, and high separation efficiency due to the use of smaller particle size stationary phases compared to traditional TLC. scribd.comresearchgate.net
HPTLC methods have been developed for the quantification of various triterpenoid saponins (B1172615). For instance, a method for protodioscin, another saponin, utilized silica (B1680970) gel G60 F254 plates with a mobile phase of chloroform-methanol-glacial acetic acid (6.5:3.0:0.5 v/v). researchgate.net Densitometric analysis was performed at 515 nm after derivatization. researchgate.net Such methods are validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. researchgate.netnih.gov
The selection of the mobile phase is critical for achieving good separation. scribd.com Various solvent systems are typically tested to find the optimal composition. researchgate.net For the analysis of triterpenoids, reversed-phase HPTLC has also been employed. vienkiemnghiem.gov.vn The separated compounds on the HPTLC plate can be visualized under UV light or by using specific spray reagents, and their amounts can be quantified using a densitometer. scribd.comnih.gov
Key Parameters in HPTLC Method Development for Saponins:
| Parameter | Description | Example Finding |
| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 is commonly used for saponin analysis. researchgate.netnih.gov |
| Mobile Phase | The solvent system that moves up the plate. | A mixture of chloroform, methanol (B129727), and glacial acetic acid has been used for protodioscin. researchgate.net |
| Detection | The method used to visualize and quantify the separated spots. | Densitometric scanning at a specific wavelength (e.g., 515 nm) after derivatization. researchgate.net |
| Linearity | The concentration range over which the response is proportional to the amount of analyte. | For protodioscin, a linear range of 400 to 1400 ng/spot was established. researchgate.net |
| LOD & LOQ | The lowest concentration of an analyte that can be reliably detected and quantified, respectively. | For protodioscin, LOD was 100 ng/spot and LOQ was 400 ng/spot. researchgate.net |
HPTLC is considered a cost-effective and time-saving alternative to other chromatographic techniques like HPLC for the quality control of herbal medicines containing saponins. hptlc-association.orgnih.gov
X-ray Diffraction and Crystallography for Solid-State Characterization
X-ray diffraction (XRD) and X-ray crystallography are indispensable techniques for the solid-state characterization of this compound and its derivatives, providing detailed information about their crystal structure and polymorphic forms. researchgate.netyoutube.com
The solid-state properties of a compound are crucial as they can influence its stability, solubility, and bioavailability. Protoescigenin (B1254337) has been shown to exist in different hydrated forms, which can be characterized by their unique powder X-ray diffraction (PXRD) patterns. researchgate.net For example, distinct PXRD patterns have been identified for various protoescigenin hydrate (B1144303) forms, indicating different crystal lattices. researchgate.net
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. frontiersin.org This technique was used to unambiguously determine the absolute configuration of a derivative of this compound, 14a, which was obtained as single crystals from a methanol and water solution. frontiersin.org The crystallographic data, including the space group and unit cell dimensions, are deposited in crystallographic databases for reference. frontiersin.org
Example of Crystallographic Data for a this compound Derivative (14a):
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P21212 |
| a (Å) | Value not provided in search results |
| b (Å) | Value not provided in search results |
| c (Å) | Value not provided in search results |
| Flack Parameter | 0.27 (14) |
Data from a study on bioactive triterpenoid saponins from Aesculus chinensis. frontiersin.org
The analysis of the crystal structure can also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important for understanding the supramolecular assembly of the molecules in the solid state. researchgate.net
Advanced Biophysical Characterization (e.g., Small-Angle X-ray Scattering, Fluorescence Spectroscopy for self-assembly)
Advanced biophysical techniques like Small-Angle X-ray Scattering (SAXS) and fluorescence spectroscopy are employed to study the self-assembly behavior of this compound derivatives, such as aescin, in solution. mdpi.com These methods provide insights into the formation, structure, and size of micelles and other aggregates.
Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the structure of macromolecules and their assemblies in solution at a low resolution. nih.govrsc.org SAXS provides information about the size and shape of particles. nih.gov For instance, SAXS studies on aescin, a glycoside of this compound, have revealed the formation of rod-like micelles in aqueous solutions. mdpi.com These studies can determine the cross-sectional diameter and length of the micelles. mdpi.com The technique is particularly useful for in-situ structural analysis, as it is less prone to artifacts compared to methods like transmission electron microscopy (TEM). mdpi.com
Fluorescence Spectroscopy is a sensitive technique used to investigate the self-assembly process and determine the critical micelle concentration (cmc) of surfactants like aescin. mdpi.com The intrinsic fluorescence (autofluorescence) of the molecule can be utilized, avoiding the need for external fluorescent probes that might perturb the system. mdpi.comnih.gov The cmc is identified by a distinct change in the fluorescence intensity as a function of concentration. mdpi.com For aescin, a strong decrease in autofluorescence intensity above the cmc has been observed, suggesting specific arrangements of the molecules within the micelles. mdpi.com
Key Findings from Biophysical Characterization of Aescin Self-Assembly:
| Technique | Parameter Measured | Finding |
| Fluorescence Spectroscopy | Critical Micelle Concentration (cmc) | Values for aescin ranged from 0.32 to 0.38 mM depending on temperature. mdpi.com |
| Small-Angle X-ray Scattering (SAXS) | Micelle Structure and Size | Aescin forms rod-like micelles with a cross-sectional diameter of roughly 25–35 Å and a length of 70–150 Å. mdpi.com |
| Transmission Electron Microscopy (TEM) | Micelle Morphology | Confirmed the presence of rod-like micelles and smaller spherical objects. mdpi.com |
These biophysical studies are crucial for understanding the behavior of this compound-based biosurfactants in various applications, including their interaction with lipid membranes. researchgate.netresearchgate.net
Biological Activity and Molecular Mechanisms of Protoaescigenin and Its Derivatives in Vitro and Non Human in Vivo Studies
Anti-Inflammatory Modulatory Effects
Protoaescigenin and its glycoside derivatives, primarily escin (B49666), exhibit potent anti-inflammatory properties through various molecular mechanisms. researchgate.netbenthamopen.com
Inhibition of Inflammatory Mediators and Pathways (e.g., NF-κB signal transduction, prostaglandin (B15479496) release)
Research indicates that the anti-inflammatory effects of escin, the primary saponin (B1150181) containing this compound, may be linked to the glucocorticoid receptor (GR)/NF-κB signaling pathway. nih.gov In lipopolysaccharide (LPS)-treated mice, escin was found to inhibit the expression of NF-κB, a key transcription factor that regulates a wide array of pro-inflammatory genes. nih.govwikipedia.org This suggests a glucocorticoid-like anti-inflammatory action. nih.gov The activation of the GR by compounds like escin can lead to the inhibition of pro-inflammatory transcription factors such as NF-κB, thereby reducing the inflammatory response. nih.gov Studies have shown that escin can enhance the expression of GR, which in turn down-regulates the expression of pro-inflammatory mediators. nih.gov
Furthermore, escin has been shown to reduce the production of inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in LPS-stimulated macrophage cells. nih.govnih.gov While some studies suggest that escin's anti-inflammatory effects are independent of the cyclooxygenase (COX)/prostaglandin F2α (PGF2α) signaling pathway, others indicate that it may influence prostaglandin release. nih.govaltmeyers.org For instance, the increase in venous tone induced by escin was abolished by non-steroidal anti-inflammatory drugs, suggesting a PGF2α-dependent effect in venous tissue. researchgate.net
| Compound | Model | Mediator/Pathway | Effect | Reference |
|---|---|---|---|---|
| Escin | LPS-stimulated RAW264.7 macrophage cells | Nitric Oxide (NO) | Reduced content | nih.gov |
| Escin | LPS-stimulated RAW264.7 macrophage cells | Tumor Necrosis Factor-α (TNF-α) | Reduced content | nih.govnih.gov |
| Escin | LPS-stimulated RAW264.7 macrophage cells | Interleukin-1β (IL-1β) | Reduced content | nih.govnih.gov |
| Escin | LPS-treated mice | NF-κB | Inhibited expression | nih.gov |
Cellular Responses in Inflammatory Models (e.g., reduced endothelial cell migration, alleviated endothelial monolayer permeability)
This compound's derivatives have demonstrated significant effects on cellular responses in inflammatory models. Escin has been shown to inhibit the migration of endothelial cells. researchgate.net The migration of endothelial cells is a critical step in angiogenesis, the formation of new blood vessels, which is often associated with inflammation. nih.govnih.gov
Furthermore, escin is known to reduce vascular permeability. weareprovital.comresearchgate.net In conditions of chronic venous insufficiency, capillaries can become highly permeable, leading to leakage of water and proteins into the surrounding tissue. weareprovital.com Escin helps to counteract this by reducing vascular permeability, thereby preventing edema formation. researchgate.net This effect is partly attributed to the inhibition of hyaluronidase, an enzyme that breaks down proteoglycans in the capillary walls. weareprovital.comresearchgate.net By inhibiting this enzyme, escin helps to maintain the integrity of the extracellular matrix surrounding the capillaries. weareprovital.com
| Compound | Model | Cellular Response | Effect | Reference |
|---|---|---|---|---|
| Escin | Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Migration | Inhibited | researchgate.net |
| Escin | Inflamed Tissues | Vascular Permeability | Reduced | researchgate.net |
Antioxidant Mechanisms
This compound and its derivatives also possess notable antioxidant properties, contributing to their protective effects against cellular damage.
Free Radical Scavenging Activity
In vitro studies have demonstrated that extracts of Aesculus hippocastanum, rich in saponins (B1172615) like escin, are potent scavengers of active oxygen species. weareprovital.com These extracts have been shown to be significantly more effective at absorbing superoxide (B77818) anions than ascorbic acid, a well-known antioxidant. weareprovital.com The free radical scavenging activity of plant extracts is often attributed to their phenolic and flavonoid content. tubitak.gov.tr The ability to scavenge free radicals is a key mechanism in preventing oxidative damage to cellular components like lipids, proteins, and DNA. tubitak.gov.trfrontiersin.org
| Extract | Free Radical | Activity | Reference |
|---|---|---|---|
| A. hippocastanum extract | Superoxide anions | ~20 times more effective than ascorbic acid | weareprovital.com |
| A. hippocastanum extract | Hydroxyl radicals | Reduced release | weareprovital.com |
| A. hippocastanum extract | Singlet oxygen | Reduced release | weareprovital.com |
Modulation of Oxidative Stress Pathways
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov this compound-containing extracts can modulate oxidative stress pathways. For instance, they have been shown to inhibit lipid peroxidation in vitro, with an efficacy similar to that of α-tocopherol. weareprovital.com The modulation of oxidative stress can involve the activation of transcription factors like Nrf2, which regulates the expression of antioxidant proteins. nih.govmdpi.com By mitigating oxidative stress, these compounds can protect cells from damage and dysfunction that contribute to various diseases. nih.govnih.gov
Cardioprotective and Vascular Actions
The biological activities of this compound and its derivatives extend to the cardiovascular system. tandfonline.com Escin has been shown to have a protective effect on connective tissues surrounding blood vessels. weareprovital.com In cases of chronic venous insufficiency, where capillary permeability is increased, escin helps to reduce the leakage of fluids and proteins into the interstitial space. weareprovital.com
Furthermore, escin exhibits venotonic effects, meaning it increases the tone of veins. weareprovital.com Studies on isolated human saphenous veins have shown that escin stimulates venous contraction. weareprovital.com This effect is believed to be mediated by an improvement in calcium ion intake. weareprovital.com Some research also suggests a role for prostaglandins (B1171923) in this venotonic action. weareprovital.com These cardioprotective and vascular actions contribute to the therapeutic potential of this compound-containing compounds in managing conditions related to venous insufficiency. cytoplan.co.uk
Effects on Venous Tension and Capillary Permeability in in vitro and ex vivo Models
This compound and its primary glycoside, escin, have demonstrated notable effects on venous tension and capillary permeability in various experimental models. Escin, at concentrations of 5–10 µg/mL, has been shown to increase the tension of isolated human saphenous veins. who.intresearchgate.net This venotonic effect is believed to be mediated by a prostaglandin F2α-dependent mechanism, as the increase in venous tone was negated by incubation with indomethacin (B1671933) and other non-steroidal anti-inflammatory drugs. researchgate.net
In ex vivo studies using isolated bovine and human veins, high doses of horse chestnut seed extract (0.2 mg/ml and more) and escin (0.1 mg/ml) produced a slow and irreversible contraction. fitoterapia.net Furthermore, escin effectively induced contraction in venous tissue from ankle and groin areas, although it did not improve tone in more severely tortuous saphenous vein segments. researchgate.net This suggests that the venotonic effects of escin may be most beneficial in the early stages of chronic venous insufficiency. researchgate.net
Beyond its effects on venous tone, escin has been shown to reduce capillary hyperpermeability. In animal models, intragastric administration of a hydroalcoholic extract of horse chestnut seeds decreased cutaneous capillary hyperpermeability induced by substances like chloroform, serotonin, and histamine. who.int The protective effect of escin on blood vessel permeability may be partly explained by its ability to prevent the hypoxia-induced disruption of the normal expression and distribution of platelet endothelial cell-adhesion molecule-1 (PECAM-1). researchgate.net
| Compound | Model | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Escin | Isolated human saphenous veins | 5–10 µg/mL | Increased venous tension | who.intresearchgate.net |
| Escin | Isolated rabbit portal veins | 5–10 µg/mL | Increased venous tension | who.int |
| Horse Chestnut Seed Extract | Isolated bovine Vena metacarpalis | ≥ 0.2 mg/mL | Slow, irreversible contraction | fitoterapia.net |
| Escin | Isolated bovine Vena metacarpalis | ≥ 0.1 mg/mL | Slow, irreversible contraction | fitoterapia.net |
| Hydroalcoholic extract of seeds | Rats and rabbits (in vivo) | 50–400mg/kg (intragastric) | Decreased capillary hyperpermeability | who.int |
Prevention of ATP Concentration Decrease under Hypoxic Conditions
Hypoxia, or oxygen deficiency, leads to a decrease in cellular ATP content, which can trigger a cascade of detrimental events in endothelial cells. nih.gov this compound's glycoside, escin, has been investigated for its potential to mitigate this hypoxia-induced energy depletion.
In an in vitro model using human umbilical vein endothelial cells (HUVECs), incubation under hypoxic conditions resulted in a 40% reduction in ATP levels. researchgate.net However, when vein segments were incubated with escin at concentrations of 100–750 μg/mL for 2–6 hours, hypoxia-induced damage was reduced compared to control groups. researchgate.net Escin was found to almost completely prevent the hypoxia-induced formation of superoxide anions and leukotriene B4. researchgate.net
The protective mechanism of escin against hypoxic damage is thought to involve the preservation of mitochondrial function. researchgate.netnih.gov By protecting mitochondrial respiratory activity, escin helps to maintain ATP regeneration as long as oxygen is available, thereby reducing the cell's reliance on glycolysis. nih.gov This was supported by findings that escin and other compounds delayed the onset of glycolysis activation during the initial phase of hypoxia. nih.gov During hypoxic conditions, a decline in oxygen levels impairs mitochondrial function, leading to reduced ATP production, which in turn disrupts cellular processes and can cause cell injury. medsci.org The ability of certain compounds to preserve mitochondrial function and ATP levels is therefore crucial for protecting cells from hypoxic damage. nih.govmedsci.org
Antimicrobial Properties
Antifungal Activity (e.g., against Pyricularia oryzae)
Pyricularia oryzae, the fungus responsible for rice blast disease, poses a significant threat to rice production. tci-thaijo.org Research has explored the potential of various plant-derived compounds, including those related to this compound, as antifungal agents against this pathogen.
While specific studies on this compound's direct activity against P. oryzae are not detailed in the provided search results, the broader context of plant extracts reveals significant antifungal potential. For instance, extracts from various Piper species have demonstrated high inhibitory activity against the mycelial growth of P. oryzae. tci-thaijo.org The efficacy of these extracts often increases with concentration. tci-thaijo.org Some plant extracts have been shown to inhibit both the mycelial growth and spore germination of P. oryzae. researchgate.net The active compounds in these extracts are often alkaloids, tannins, flavonoids, and other phenolic compounds. tci-thaijo.orgresearchgate.net
Antibacterial and Anti-Yeast Activity
Extracts of Aesculus hippocastanum, the source of this compound, have demonstrated antibacterial activity against various pathogens. researchgate.netimrpress.com Both aqueous and ethanolic extracts of the bark have shown activity against a range of Gram-positive and Gram-negative bacteria, with the ethanolic extracts generally being more potent. imrpress.com The minimum inhibitory concentrations (MICs) for ethanolic extracts ranged from 1–4 mg/mL, while for aqueous extracts, they ranged from 4–16 mg/mL. imrpress.com
In terms of anti-yeast activity, total extracts of Aesculus hippocastanum have shown antimycotic properties. researchgate.net Specifically, β-escin has been reported to have an antifungal effect on Candida glabrata when used in combination with nystatin. researchgate.net The antimicrobial activity of various yeast species has also been investigated, with some showing inhibitory effects against pathogenic bacteria like Staphylococcus aureus and Escherichia coli. nih.gov
| Extract/Compound | Microorganism | Activity | Reference |
|---|---|---|---|
| A. hippocastanum ethanolic bark extract | Gram-positive and Gram-negative bacteria | Antibacterial (MIC: 1–4 mg/mL) | imrpress.com |
| A. hippocastanum aqueous bark extract | Gram-positive and Gram-negative bacteria | Antibacterial (MIC: 4–16 mg/mL) | imrpress.com |
| β-escin (in combination with nystatin) | Candida glabrata | Antifungal | researchgate.net |
| Total extracts of A. hippocastanum | Various fungi | Antimycotic | researchgate.net |
Antineoplastic and Cytotoxic Activities
In vitro Cytotoxicity against Cancer Cell Lines (e.g., K562, HCT-15, osteosarcoma)
This compound and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines in vitro.
K562 (Human Chronic Myeloid Leukemia): While direct data on this compound is limited, related studies on other natural compounds provide context. For example, eugenol (B1671780) and bis-eugenol have shown potent anticancer effects against K562 cells by inducing apoptosis. jhrlmc.com Studies have also investigated sensitizing chemo-resistant K562 cells to other inhibitors, highlighting the ongoing search for effective agents against this cell line. ijbs.com
HCT-15 (Human Colon Carcinoma): Research into the cytotoxicity of various compounds against HCT-15 cells is active. For instance, certain plastoquinone (B1678516) analogues have demonstrated significant antiproliferative activity against HCT-15 cells. mdpi.com
Osteosarcoma: The study of osteosarcoma cell lines is complex due to their genomic instability in culture, which can affect the identification of relevant genes for therapies. plos.org
The broader research into triterpenoid (B12794562) saponins, the class of compounds to which this compound belongs, indicates diverse pharmacological activities, including antitumor properties. sfasu.edu
| Compound/Extract | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Eugenol | K562 (Leukemia) | Induction of apoptosis | jhrlmc.com |
| Bis-Eugenol | K562 (Leukemia) | Induction of apoptosis | jhrlmc.com |
| Plastoquinone Analogues (e.g., AQ-12) | HCT-15 (Colon) | Antiproliferative activity | mdpi.com |
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
This compound, as the primary aglycone of escin, is believed to be a major contributor to the anticancer activities observed with escin treatment. In vitro studies on various cancer cell lines have demonstrated that escin can effectively induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting tumor growth.
Research on human castration-resistant prostate cancer (CRPC) cells, PC-3 and DU-145, has shown that escin significantly reduces cell viability in a dose- and time-dependent manner. bohrium.com This cytotoxic effect is linked to the induction of apoptosis, which is characterized by an increase in the expression of pro-apoptotic proteins such as BCL-2 associated X protein (Bax), cleaved-caspase-3, and cleaved-poly (ADP-ribose) polymerase (PARP). bohrium.comnih.gov Concurrently, a decrease in the levels of anti-apoptotic proteins, including X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein-1 (cIAP-1), cIAP-2, B-cell lymphoma-2 (Bcl-2), and B-cell lymphoma-extra large (Bcl-xL), was observed. bohrium.com
Furthermore, escin has been found to induce cell cycle arrest at the G2/M phase in CRPC cells. bohrium.comnih.gov This is accompanied by a significant reduction in the expression of cyclin B1 and its activating partner, cyclin-dependent kinase 1 (CDK1), along with an induction of p21, a cyclin-dependent kinase inhibitor. bohrium.comnih.gov Similar effects have been noted in other cancer types. For instance, in A549 lung adenocarcinoma cells, escin was shown to cause cell cycle arrest at the G0/G1 phase. nih.gov In human renal cancer cells, escin induced G2/M arrest and subsequently increased the sub-G1 population, which is indicative of apoptotic cells. spandidos-publications.com
The induction of apoptosis by escin often involves the mitochondrial pathway. Studies have shown that escin treatment can lead to the collapse of the mitochondrial membrane potential and the activation of caspase-9 and caspase-3. nih.govspandidos-publications.com In human acute leukemia Jurkat T cells, escin was found to selectively activate caspase-3. nih.gov The apoptotic activity in A549 cells was also linked to increased expression of the Bax protein. nih.gov
Table 1: Effects of Escin on Apoptosis and Cell Cycle in Cancer Cells
| Cancer Cell Line | Effect | Molecular Changes | Reference |
|---|
Modulation of Signaling Pathways in Cancer (e.g., PTGS2/STAT3/ERK pathways)
Recent research has shed light on the molecular mechanisms underlying the anticancer effects of escin, the parent saponin of this compound, highlighting its ability to modulate key signaling pathways involved in cancer progression. A significant finding is the identification of prostaglandin-endoperoxide synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2), as a target of escin in pancreatic ductal adenocarcinoma (PDAC). researchgate.netdntb.gov.ua High expression of PTGS2 is often associated with a poor prognosis in PDAC. researchgate.netdntb.gov.ua
Studies have demonstrated that escin can inhibit the growth of PDAC, block the cell cycle, and promote PANoptosis, a form of programmed cell death. researchgate.netdntb.gov.ua These effects are linked to the downregulation of the PTGS2/STAT3/ERK signaling axis. researchgate.netdntb.gov.ua Both escin and celecoxib (B62257) (a selective COX-2 inhibitor) were found to inhibit the expression of PTGS2, suggesting a common mechanism of action. The anti-PDAC effect of escin was shown to be related to the inhibition of this signaling cascade. researchgate.netdntb.gov.ua
The signal transducer and activator of transcription 3 (STAT3) is a crucial transcription factor that is often persistently activated in many cancers, promoting proliferation, survival, and invasion. mdpi.com The activation of STAT3 can be triggered by various upstream kinases, including Janus-activated kinases (JAK) and extracellular signal-regulated kinase (ERK). mdpi.com The finding that escin can downregulate the PTGS2/STAT3/ERK pathway provides a mechanistic basis for its observed anti-tumor activities. researchgate.netdntb.gov.ua
In addition to the PTGS2/STAT3/ERK pathway, escin has been reported to modulate other signaling pathways. For instance, its anti-metastasis effects in some cancer models have been attributed to the downregulation of the NF-κB signaling pathway and its downstream targets like vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8). mdpi.com There is also evidence suggesting the involvement of the Akt and ERK1/2 pathways in escin's mechanism of action. mdpi.com
Table 2: Modulation of Signaling Pathways by Escin in Cancer
| Cancer Type | Pathway | Effect of Escin | Key Findings | Reference |
|---|---|---|---|---|
| Pancreatic (PDAC) | PTGS2/STAT3/ERK | Downregulation | Inhibits PDAC growth, blocks cell cycle, promotes PANoptosis. PTGS2 identified as a direct target. | researchgate.net, dntb.gov.ua, researchgate.net |
| Various Cancers | NF-κB | Downregulation | Anti-metastasis effects, reduced expression of VEGF and IL-8. | mdpi.com |
| Various Cancers | Akt/ERK1/2 | Downregulation | Contributes to anti-metastasis effects. | mdpi.com |
Immunomodulatory Effects
Adjuvant Potential in Non-Human Animal Models (e.g., enhancement of cellular and humoral immune responses)
Saponin-based adjuvants are well-regarded for their capacity to stimulate robust immune responses, making them valuable components of modern vaccines. nih.gov While direct studies on the adjuvant potential of this compound are limited, the known immunomodulatory activities of its parent compound, escin, and other saponins provide a strong indication of its potential. Escin has been shown to possess potent anti-inflammatory properties, which are a key aspect of its therapeutic use. google.comnih.gov
In animal models, oral administration of escin has been demonstrated to inhibit acute inflammation. nih.gov For example, in a carrageenan-induced paw edema model in rats, escin significantly reduced swelling and the infiltration of inflammatory cells. nih.gov Furthermore, in a mouse model of immunological shock induced by lipopolysaccharide (LPS), treatment with escin was found to reduce the levels of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. google.com
The immunomodulatory effects of saponins often involve the enhancement of both cellular and humoral immunity. nih.gov Adjuvants like the saponin QS-21, often used in combination with other components like monophosphoryl lipid A (MPL) in formulations such as AS01, have been shown to increase antibody production and induce a Th1-biased cellular immune response. nih.govnih.gov This type of response is critical for protection against various infectious diseases. nih.gov The use of adjuvants can lead to a stronger and more durable immune response, often allowing for reduced antigen doses in vaccines. nih.gov
Given that this compound constitutes the core structure of escin, it is plausible that it contributes significantly to the observed immunomodulatory and adjuvant-like effects. The ability of escin to modulate inflammatory responses in vivo suggests its potential to influence the innate immune signals that are crucial for shaping the subsequent adaptive immune response. google.comnih.gov
Other Biological Activities and Cellular Interactions
Interaction with Biological and Artificial Membranes
This compound is the aglycone of β-escin, a triterpenoid saponin known for its strong surface activity and interaction with lipid membranes. mdpi.comnih.gov The interaction of β-escin with biological and artificial membranes is a key aspect of its biological activity and is largely dictated by the properties of its aglycone core, this compound.
Studies using model membranes, such as lipid monolayers and bilayers, have provided detailed insights into these interactions. The interaction of β-escin with lipid bilayers is highly dependent on its concentration relative to its critical micelle concentration (cmc). mdpi.comnih.gov Below its cmc, β-escin modifies membrane parameters, while at concentrations above the cmc, it can lead to the complete solubilization of the bilayers. mdpi.comnih.gov The nature of this interaction is also influenced by the phase state of the lipids; the strongest interactions are typically observed with gel-phase phospholipids. mdpi.comnih.gov
In fluid membranes, the incorporation of escin can lead to the formation of solid, ordered domains. frontiersin.org This indicates that the this compound backbone integrates into the membrane, with the terpenoid ring embedding itself within the hydrophobic core of the lipid bilayer through lateral stacking. frontiersin.org This integration can alter the mechanical properties of the membrane, leading to increased rigidity and reduced fluidity. biorxiv.org
Research using artificial membrane models like Langmuir monolayers has further elucidated the structural and mechanical impact of escin. frontiersin.orgbiorxiv.org These studies have shown that escin can induce a more ordered, crystalline state in fluid phospholipid monolayers. frontiersin.org The ability of escin to interact with and reorganize lipid domains can also be modulated by the presence of other molecules like cholesterol. mdpi.comnih.gov The development of aescin-lipid nanoparticles demonstrates the potential to create size-tunable discoidal structures that can even accommodate membrane proteins, highlighting the significant influence of the this compound structure on lipid assembly. nih.gov
Table 3: Interaction of β-Escin with Model Membranes
| Model System | Key Findings | Molecular Mechanism | Reference |
|---|---|---|---|
| Lipid Bilayers (Vesicles) | Concentration-dependent: modification below cmc, solubilization above cmc. Strongest interaction with gel-phase lipids. | Hydrophobic interaction of the aglycone with the lipid core. | mdpi.com, nih.gov |
| Langmuir Monolayers | Induces ordering and crystallization in fluid phospholipid monolayers. Increases membrane rigidity. | Lateral stacking of the terpenoid ring within the lipid acyl chains. | frontiersin.org, biorxiv.org |
| Hybrid Membranes (DMPC-Escin) | Formation of solid domains in fluid membranes. Dual mechanical properties: high rigidity and reduced fluidity. | Integration of escin into the membrane composition. | frontiersin.org |
| Aescin-Lipid Nanoparticles | Formation of size-tunable discoidal nanoparticles. | Decomposition of continuous lipid membranes by escin. | nih.gov |
Effects on Cholesterol Synthesis and Actin Cytoskeleton Integrity
A significant aspect of the cellular activity of β-escin, and by extension its aglycone this compound, is its impact on cholesterol homeostasis and the integrity of the actin cytoskeleton. nih.govnih.govplos.orgresearchgate.net Proteomic analyses and in vitro studies in human umbilical vein endothelial cells (HUVECs) have revealed a direct link between these two cellular processes following treatment with β-escin. nih.govnih.govplos.orgresearchgate.net
Research has demonstrated that β-escin potently induces cholesterol synthesis in endothelial cells. nih.govnih.govplos.org This disruption of cholesterol homeostasis is considered a primary event that triggers a cascade of subsequent cellular responses. nih.govplos.org One of the most prominent downstream effects is a marked and rapid decline in the integrity of the actin cytoskeleton. nih.govnih.govplos.org
The disruption of the actin cytoskeleton has been visualized through staining of fibrillar actin (F-actin), which shows significant morphological changes and remodeling of actin filaments. plos.orgresearchgate.net Quantitative analysis confirmed this effect, showing a substantial increase in the ratio of globular actin (G-actin) to F-actin in β-escin-treated cells, indicating a depolymerization of actin filaments. plos.orgresearchgate.net
The integrity of the actin cytoskeleton is crucial for numerous cellular functions, including cell migration, maintenance of cell shape, and the formation of cell-cell junctions. The β-escin-induced disruption of the actin cytoskeleton, secondary to the induction of cholesterol synthesis, has been linked to the observed reduction in endothelial cell migration and the alleviation of endothelial monolayer permeability under inflammatory conditions. nih.gov This mechanism provides a molecular basis for the venotonic and anti-edematous properties of escin. nih.govnih.govplos.org The interplay between cholesterol synthesis and actin dynamics appears to be a central feature of the cellular response to this compound-containing saponins.
Influence on Ergosterol (B1671047) Biosynthesis Pathways in Model Organisms (e.g., yeast)
This compound and its glycosylated derivatives, such as aescin (escin), have been investigated for their antifungal properties, with a particular focus on their interaction with the fungal cell membrane and its components. The primary target of many antifungal agents is ergosterol, an essential sterol in fungal cell membranes that regulates membrane fluidity, permeability, and the function of membrane-bound proteins. mdpi.comnih.gov The ergosterol biosynthesis pathway, a complex process involving numerous enzymes, is a well-established target for antifungal drugs. mdpi.comseq.esmdpi.com
Research on the influence of these saponins on ergosterol biosynthesis has primarily utilized model yeast organisms like Saccharomyces cerevisiae and pathogenic species such as Candida albicans and Leptosphaeria maculans.
Studies have shown that aescin, a natural mixture of triterpenoid saponins derived from this compound, exhibits antifungal activity by interacting with fungal sterols. frontiersin.org This interaction is believed to disrupt the integrity of the cell membrane. For instance, the antifungal effect of aescin on L. maculans was reversed by the addition of exogenous ergosterol, suggesting that aescin's primary mode of action is the direct interaction with ergosterol rather than the inhibition of its synthesis. frontiersin.org Further supporting this, aescin treatment did not significantly upregulate the transcription of genes involved in ergosterol biosynthesis, such as LmErg3 and LmErg11, unlike azole fungicides that directly inhibit enzymes in this pathway. frontiersin.org
However, other studies on Candida species suggest a more direct influence on the ergosterol biosynthesis pathway. In Candida glabrata, β-aescin was found to downregulate the expression of the ERG11 gene, which is crucial for ergosterol synthesis. nih.govmdpi.com This downregulation points towards a mechanism that involves the inhibition of the ergosterol production line, contributing to the compound's antifungal effect. The ERG11 gene encodes the lanosterol (B1674476) 14-α-demethylase, a key enzyme in the pathway and a common target for azole antifungals. frontiersin.orgnih.gov
The complexity of the interaction is highlighted by studies on S. cerevisiae mutants. A mutant lacking the sterol C-5 desaturase (Erg3p), an enzyme in the latter stages of ergosterol biosynthesis, showed increased tolerance to high concentrations of aescin. researchgate.net This finding suggests that the specific sterol composition of the fungal membrane, which is altered in the erg3Δ mutant, plays a critical role in the efficacy of aescin. The sterols that accumulate in this mutant, such as episterol, ergosta-7,22-dienol, and ergosta-7-enol, may interact less strongly with aescin compared to ergosterol. researchgate.net
The antifungal mechanisms of other saponins, such as theasaponin (B77562) E1 and assamsaponin A from Camellia sinensis seeds, also involve the disruption of ergosterol biosynthesis in C. albicans. Transcriptome analysis revealed that these saponins downregulated several genes in the ergosterol synthesis pathway, including ERG1, ERG2, ERG3, ERG5, ERG11, ERG24, ERG26, and ERG251. mdpi.com This broad downregulation indicates a significant impact on the entire pathway, leading to reduced ergosterol content and subsequent cell membrane damage.
The following table summarizes the effects of this compound derivatives on key genes in the ergosterol biosynthesis pathway in different yeast species.
| Compound | Organism | Gene(s) Affected | Observed Effect on Gene Expression | Reference(s) |
| Aescin | Leptosphaeria maculans | LmErg3, LmErg11 | No significant upregulation | frontiersin.org |
| β-Aescin | Candida glabrata | ERG11 | Downregulation | nih.govmdpi.com |
| Theasaponin E1 | Candida albicans | ERG1, ERG2, ERG3, ERG5, ERG11, ERG24, ERG26, ERG251 | Downregulation | mdpi.com |
| Assamsaponin A | Candida albicans | ERG1, ERG2, ERG3, ERG5, ERG11, ERG24, ERG26, ERG251 | Downregulation | mdpi.com |
Structure Activity Relationships Sar of Protoaescigenin and Its Derivatives
Impact of Aglycone Modifications on Biological Activity
The aglycone, or the non-saccharide portion of the saponin (B1150181), forms the foundational structure upon which biological activity is built. dokumen.pub In the case of protoaescigenin, this core is a polyhydroxylated triterpenoid (B12794562). researchgate.netgoogle.comgoogle.com The specific arrangement and presence of hydroxyl groups on the aglycone are crucial for its interactions with biological targets.
Alterations to the aglycone structure can significantly influence the biological activity of this compound derivatives. For instance, the presence of a 16α-hydroxyl group is a feature that has been noted to affect the hemolytic activity of related saponins (B1172615). tandfonline.com While detailed studies focusing solely on modifications to the this compound aglycone are extensive, research on related oleanane-type saponins suggests that even minor changes to the core structure can lead to substantial differences in biological effects. The core structure of this compound itself is a result of several enzymatic hydroxylations of a β-amyrin backbone. nih.gov
Research on barrigenol-like triterpenoids, which include this compound derivatives, has shown that the inhibitory strength against tumor cell lines can be affected by whether the compound is in its aglycone or glycoside form. rsc.org This indicates that the fundamental structure of the aglycone itself is a primary determinant of activity, which is then further modulated by glycosylation and acylation.
Influence of Glycosylation Patterns on Bioactivity
Glycosylation, the attachment of sugar moieties to the aglycone, is a key determinant of the biological activity of this compound derivatives. nih.govrapidnovor.com The number, type, length, and position of these sugar chains can dramatically alter the compound's properties, including its solubility, bioavailability, and interaction with biological targets. mpg.decreative-proteomics.com
Role of Sugar Side Chain Number, Length, and Position
The number and length of sugar chains attached to the this compound core are critical factors influencing bioactivity. Generally, monodesmosidic saponins (with one sugar chain) are found to be more hemolytically active than bidesmosidic saponins (with two sugar chains). tandfonline.com This suggests that a balance between the hydrophilic sugar portion and the hydrophobic aglycone is necessary for certain biological activities.
Studies on other glycoproteins have demonstrated that the removal of N-linked sugar chains can drastically decrease in vivo activity, while paradoxically increasing in vitro activity. nih.gov This highlights the complex role of sugar chains in not only direct target interaction but also in pharmacokinetic properties.
Specificity of Glucosyl and Glucuronyl Groups
In a study of paviosides, which are this compound derivatives, it was found that the substitution of a glucose unit with a xylose unit had a positive effect on cytotoxic activity. nih.gov Conversely, the replacement of glucose with galactose had a slightly detrimental effect. nih.gov This demonstrates a high degree of specificity in the interaction between the sugar residues and their biological targets. The activity of glucuronyl transferase, the enzyme responsible for adding glucuronic acid, is a critical step in the biosynthesis of these bioactive saponins. quizlet.comquizlet.com
Effects of Acyl Substituents on Biological Potency and Selectivity
Acyl groups attached to the this compound aglycone or its sugar moieties add another layer of structural diversity and are essential for the biological activity of many derivatives. These ester-linked substituents can significantly impact the molecule's lipophilicity and its ability to penetrate cell membranes.
Research has shown that the presence and position of these acyl groups are critical. For instance, desacylescins, which lack acyl groups, were found to have no anti-inflammatory effects in animal models, indicating that the acyl groups are essential for this activity. benthamopen.com In a study on derivatives from Aesculus chinensis, compounds with acylations at both the C-21 and C-22 positions exhibited stronger cytotoxic activities than those with acylations at other positions. frontiersin.org
The type of acyl group also matters. The presence of tigloyl, angeloyl, methylbutyryl, and isobutyryl groups has been positively correlated with the inhibitory activity of these compounds on tested cancer cell lines. frontiersin.org In one study, a derivative with a tigloyl group at the C-16 position, 16-tigloyl-O-protoaescigenin, showed potent anti-tumor activity. rsc.org However, another study on paviosides suggested that the presence of a tigloyl or an angeloyl group at C-21 did not significantly affect the inhibitory activity on the specific cell lines tested, indicating that the influence of acyl groups can be cell-type specific. nih.gov
Table 1: Impact of Acyl Substituents on Cytotoxicity of this compound Derivatives
| Compound/Derivative | Acyl Group(s) and Position(s) | Biological Activity | Source |
| Escins | Acyl groups present | Essential for anti-inflammatory activity | benthamopen.com |
| Desacylescins | No acyl groups | No anti-inflammatory activity | benthamopen.com |
| Various Derivatives | Acylation at C-21 and C-22 | Stronger cytotoxicity | frontiersin.org |
| Various Derivatives | Tigloyl, angeloyl, methylbutyryl, isobutyryl groups | Positive effect on cytotoxicity | frontiersin.org |
| 16-tigloyl-O-protoaescigenin | Tigloyl at C-16 | Potent anti-tumor activity | rsc.org |
| Paviosides | Tigloyl or angeloyl at C-21 | No significant effect on cytotoxicity in tested cell lines | nih.gov |
Computational Chemistry and Molecular Modeling for SAR Analysis
Computational chemistry and molecular modeling are powerful tools for elucidating the structure-activity relationships of complex molecules like this compound and its derivatives. unifap.brkallipos.gr These methods allow for the three-dimensional visualization of molecules and the simulation of their interactions with biological targets, providing insights that can guide the design of new, more potent compounds. oncodesign-services.comuneb.br
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the chemical structure of a compound with its biological activity. wikipedia.org These models can then be used to predict the activity of novel derivatives, accelerating the drug discovery process. oncodesign-services.com Molecular docking studies, for example, can predict the binding conformations of this compound derivatives within the active site of a target protein, helping to explain the observed SAR. uneb.br
By using computational approaches, researchers can systematically explore the effects of modifying the aglycone, glycosylation patterns, and acyl substituents, leading to a more rational design of this compound-based therapeutic agents. oncodesign-services.comchemcomp.com
Biotechnological Production and Synthetic Biology Approaches for Protoaescigenin
Metabolic Engineering of Microbial Hosts (e.g., yeast) for Protoaescigenin and Analog Production
The yeast Saccharomyces cerevisiae is a workhorse for industrial biotechnology and a promising chassis for producing complex plant-derived natural products like triterpenoids. chalmers.senih.gov Its well-characterized genetics and metabolism, coupled with advanced genetic engineering tools, make it a prime candidate for metabolic engineering. nih.gov The production of this compound in yeast requires the heterologous expression of the plant biosynthetic pathway and significant engineering of the host's native metabolism to support high-yield production. frontiersin.org
A key strategy involves enhancing the intrinsic mevalonate (B85504) (MVA) pathway in yeast to increase the supply of the universal triterpenoid (B12794562) precursor, 2,3-oxidosqualene (B107256). frontiersin.orghebmu.edu.cn This is often achieved by overexpressing genes in the MVA pathway and down-regulating competing pathways to channel metabolic flux towards the desired product. mdpi.com
Research has demonstrated the feasibility of producing this compound precursors in yeast. For instance, a significant step was achieved by producing 3-O-β-D-glucuronopyranosyl acid-protoaescigenin in an engineered WAT11 yeast strain. researchgate.netresearchgate.net This was accomplished by expressing key enzymes from Aesculus chinensis, including a cellulose (B213188) synthase-like (CSL) enzyme (AcCSL) responsible for adding a glucuronyl moiety to the C-3 position of this compound, using UDP-glucuronic acid as the sugar donor. researchgate.netresearchgate.net While yields of simple triterpenoids like oleanolic acid have reached over 600 mg/L in yeast, the production of more complex, highly oxidized molecules like this compound remains a significant challenge. uea.ac.uk
Further engineering efforts focus on balancing the supply of precursors, cofactors, and substrates between the endogenous metabolism and the heterologous pathway to avoid metabolic burden and improve product titers. frontiersin.org The introduction of heterologous cytochrome P450 enzymes, which are crucial for the oxidative modifications of the β-amyrin backbone, often requires co-expression of a compatible cytochrome P450 reductase (CPR) to ensure proper enzyme function.
Heterologous Expression of Plant Biosynthetic Enzymes in Model Systems (e.g., Nicotiana benthamiana)
Nicotiana benthamiana, a relative of the tobacco plant, has emerged as a powerful and versatile platform for the rapid and scalable production of high-value pharmaceuticals and complex natural products. uea.ac.ukfrontiersin.org Its susceptibility to Agrobacterium tumefaciens-mediated transient expression allows for the swift reconstitution of multi-gene biosynthetic pathways without the need for stable genome integration. frontiersin.orgnih.gov
This "plant factory" approach has been successfully applied to elucidate and reconstruct the biosynthetic pathway to this compound and its parent saponin (B1150181), aescin. uea.ac.uk Researchers have used a combinatorial approach, co-infiltrating N. benthamiana leaves with multiple Agrobacterium strains, each carrying a different gene from the pathway. frontiersin.org This method enabled the functional characterization of key enzymes from Aesculus species, including:
β-amyrin synthase (bAS) : Catalyzes the cyclization of 2,3-oxidosqualene to form the initial triterpene scaffold, β-amyrin.
Cytochrome P450 monooxygenases (CYPs) : A series of CYPs perform sequential hydroxylations at various positions on the β-amyrin ring to produce this compound. uea.ac.uk Key identified enzymes include those responsible for oxidations at the C-16, C-21, C-22, and C-28 positions. uea.ac.ukresearchgate.net
UDP-glycosyltransferases (UGTs) and BAHD acyltransferases : These enzymes are involved in the subsequent glycosylation and acylation steps that convert this compound into the final aescin products, but their cognate enzymes are necessary to produce the aglycone itself. uea.ac.uk
Through this systematic approach, scientists have successfully produced several key intermediates of the aescin pathway in N. benthamiana, including 21β,22α,24,28-tetrahydroxy-β-amyrin, an immediate precursor to this compound. uea.ac.uk This platform not only validates enzyme function but also serves as a production system, with validated potential to produce triterpenoids at the gram scale. uea.ac.uk
Optimization of Biosynthetic Pathways for Enhanced Yield and Specificity
Maximizing the production of this compound in heterologous hosts requires a multi-faceted optimization strategy aimed at improving metabolic flux, enzyme efficiency, and product specificity.
A primary focus is on overcoming bottlenecks within the engineered pathway. Identifying rate-limiting enzymatic steps is crucial for targeted intervention. For example, some cytochrome P450 enzymes may exhibit low catalytic efficiency or broad substrate specificity, leading to the accumulation of undesired byproducts. researchgate.net Strategies to address this include:
Enzyme Engineering : Modifying the amino acid sequence of enzymes, such as CYPs, can enhance their activity, stability, or specificity for the desired substrate. frontiersin.org
Codon Optimization : Adapting the DNA sequence of the plant-derived genes to match the codon usage bias of the expression host (e.g., yeast or N. benthamiana) can significantly improve protein expression levels and, consequently, product yield.
Promoter Engineering : Using strong, inducible promoters to control the expression of pathway genes allows for precise regulation of enzyme levels, helping to balance the pathway and reduce metabolic burden on the host cell.
In microbial systems like yeast, ensuring an adequate supply of precursors is paramount. For triterpenoids, this means optimizing the MVA pathway to boost the pool of 2,3-oxidosqualene. frontiersin.org For the subsequent glycosylation steps, the availability of nucleotide sugars like UDP-glucuronic acid can be a limiting factor. researchgate.net Therefore, engineering the sugar metabolism pathways is also a critical optimization target. researchgate.net
In N. benthamiana, yields can be enhanced by optimizing the infiltration and growth conditions. Furthermore, the co-expression of viral suppressors of gene silencing can prolong and enhance the transient expression of the biosynthetic enzymes, leading to higher product accumulation.
The table below summarizes key enzymes that have been identified and characterized as part of the effort to reconstruct the this compound pathway.
| Enzyme Class | Specific Enzyme (Example) | Organism of Origin | Function in this compound Biosynthesis | Heterologous Host Used for Characterization |
| Oxidosqualene Cyclase | AcOSC6 | Aesculus chinensis | Cyclization of 2,3-oxidosqualene to β-amyrin | Nicotiana benthamiana |
| Cytochrome P450 | AhCYP1 | Aesculus hippocastanum | C-21β hydroxylation of β-amyrin | Nicotiana benthamiana |
| Cytochrome P450 | AhCYP2 | Aesculus hippocastanum | Oxidation of the β-amyrin backbone | Nicotiana benthamiana |
| Cytochrome P450 | AcCYP716A275 | Aesculus chinensis | C-16α hydroxylation of β-amyrin | Nicotiana benthamiana |
| Cytochrome P450 | AcCYP716A278 | Aesculus chinensis | C-21β hydroxylation of β-amyrin | Nicotiana benthamiana |
| Cellulose Synthase-Like | AhCSL1 | Aesculus hippocastanum | Adds D-glucuronic acid to the aglycone | Nicotiana benthamiana |
| Cellulose Synthase-Like | AcCSL1 | Aesculus chinensis | C-3O-glucuronosylation of this compound | Saccharomyces cerevisiae (WAT11) |
| BAHD Acyltransferase | AhBAHD1 | Aesculus hippocastanum | Acylation of the aglycone (downstream of this compound) | Nicotiana benthamiana |
This table is based on findings from cited research and represents examples of enzymes characterized in the pathway. uea.ac.ukresearchgate.netresearchgate.net
Challenges and Opportunities in Large-Scale Biotechnological Production
Despite promising progress, several challenges must be overcome to achieve economically viable, large-scale biotechnological production of this compound.
Challenges:
Pathway Complexity : The biosynthesis of this compound is a lengthy, multi-enzyme process involving at least five sequential oxidation steps catalyzed by cytochrome P450s. uea.ac.uk Reconstituting this entire pathway with high efficiency in a heterologous host is a formidable task.
Enzyme Inefficiency : Plant-derived enzymes, particularly CYPs, may not function optimally in microbial or even other plant hosts, leading to bottlenecks and low product titers. researchgate.net
Metabolic Burden and Toxicity : Over-expressing numerous foreign genes and diverting significant metabolic resources can stress the host organism, impairing its growth and productivity. frontiersin.org Furthermore, the accumulation of biosynthetic intermediates may be toxic to the host cells.
Opportunities:
Genomic and Transcriptomic Mining : As more plant genomes are sequenced, there is a vast opportunity to discover new, more efficient enzymes for triterpenoid biosynthesis from a wide range of species. uea.ac.uk
Advanced Synthetic Biology Tools : The continuous development of tools like CRISPR-Cas9 for precise genome editing, along with biosensors for high-throughput screening, will accelerate the design-build-test-learn cycle of metabolic engineering. chalmers.seescholarship.org This enables the rapid creation and optimization of production strains.
Host Optimization : The development of specialized yeast strains or other microbial hosts specifically designed for triterpenoid production could provide a more suitable chassis with enhanced precursor supply and tolerance to heterologous pathways.
Process Engineering : Optimizing fermentation conditions for microbial hosts or cultivation and downstream processing for N. benthamiana can significantly improve yields and reduce costs, bringing large-scale production closer to reality. uea.ac.ukfrontiersin.org The proven scalability of transient expression in Nicotiana for producing vaccines and other proteins suggests a viable path forward for complex molecules like this compound. uea.ac.uk
Ultimately, a combination of discovering more robust enzymes and applying sophisticated metabolic engineering and process optimization will be key to unlocking the potential of biotechnology for the sustainable production of this compound and its valuable derivatives. nih.gov
Future Research Directions and Research Applications
Elucidation of Remaining Uncharacterized Biosynthetic Enzymes and Pathways
The biosynthesis of protoaescigenin and its subsequent conversion into the diverse array of escin (B49666) saponins (B1172615) is a complex process involving numerous enzymatic steps. While significant progress has been made in identifying some of the key enzymes, such as cytochrome P450s (CYPs) and UDP-dependent glycosyltransferases (UGTs), many components of the pathway remain uncharacterized. uea.ac.uk
Future research will need to focus on the identification and functional characterization of the remaining enzymes. For instance, the specific CYP responsible for the C-16α hydroxylation step in the formation of this compound from β-amyrin is yet to be definitively identified in Aesculus species. uea.ac.uk Similarly, the precise order of hydroxylation and glycosylation events, and the substrate specificity of the involved enzymes, require further investigation to fully map out the biosynthetic grid. uea.ac.uk Techniques such as comprehensive gene expression clustering and transcriptome analysis will be instrumental in identifying candidate genes for these uncharacterized steps. science.govnih.gov The elucidation of the complete biosynthetic pathway will not only provide fundamental knowledge but also open doors for metabolic engineering to produce specific, highly active saponins. uea.ac.uk
Discovery and Characterization of Novel this compound Derivatives with Enhanced Biological Activities
This compound serves as a valuable scaffold for the chemical synthesis of novel derivatives with potentially enhanced or new biological activities. chemsrc.com Researchers are exploring selective protection and functionalization strategies to create a library of this compound analogs. chemsrc.comresearchgate.net This includes the synthesis of neoglycoconjugates and other derivatives by modifying the hydroxyl groups on the triterpene backbone. chemsrc.com
A key area of interest is the development of derivatives with improved cytotoxic activity against various cancer cell lines. dovepress.comfrontiersin.org Studies have shown that the nature and position of acyl and glycosyl groups significantly influence the biological activity of saponins. frontiersin.orgnih.gov For example, the presence of specific acyl groups at the C-21 and C-22 positions has been linked to potent cytotoxic effects. frontiersin.orgnih.gov By systematically altering these functional groups, it may be possible to design novel compounds with increased efficacy and selectivity. Future work will involve the synthesis of these new derivatives and their subsequent screening for a range of biological activities, including anti-inflammatory, antiviral, and antitumor properties. benthamopen.comresearchgate.net
Advanced Mechanistic Studies at the Cellular and Subcellular Levels
While the anti-inflammatory and venotonic properties of escin, and by extension this compound, are well-documented, the precise molecular mechanisms underlying these effects are not fully understood. plos.org Future research should delve deeper into the cellular and subcellular targets of this compound. Advanced techniques, such as discovery and targeted proteomics, can help identify the proteins and signaling pathways that are modulated by this compound. plos.org
For instance, studies have suggested that escin can modulate inflammatory responses by inhibiting the NF-κB signaling pathway. patsnap.com Further investigations are needed to pinpoint the direct molecular interactions of this compound within this pathway. Additionally, understanding how this compound interacts with cellular membranes and influences processes like endothelial permeability at a molecular level is crucial. plos.orgmdpi.com Single-cell experiments and high-throughput screening can provide more detailed insights into its mechanisms of action, potentially revealing novel therapeutic targets and applications. nih.gov
Integration of Omics Technologies (Genomics, Metabolomics, Proteomics) for Comprehensive Understanding
A holistic understanding of this compound, from its biosynthesis to its biological effects, can be achieved through the integration of various "omics" technologies. azolifesciences.comfrontlinegenomics.comresearchgate.net Genomics and transcriptomics can be used to identify the complete set of genes involved in the biosynthetic pathway across different plant tissues and developmental stages. nih.govmdpi.com Metabolomics can then be employed to profile the full spectrum of saponins and related metabolites, providing a direct readout of the biosynthetic pathway's output. vt.edu
By combining these datasets with proteomics, which analyzes the proteins present in the cell, researchers can build comprehensive models of how the biosynthetic pathway is regulated and how this compound and its derivatives exert their effects at a systems level. azolifesciences.comnih.govfrontiersin.org This integrated multi-omics approach will be invaluable for understanding the complex biology of this compound, identifying bottlenecks in its production, and discovering new bioactive derivatives. vt.edufrontiersin.org
Development of Sustainable and Efficient Production Strategies for Research Purposes
The current production of this compound relies on extraction from horse chestnut seeds, which can be inefficient and yield complex mixtures of saponins. uea.ac.uknih.gov To facilitate further research and potential therapeutic development, there is a pressing need for sustainable and efficient production strategies.
One promising approach is the heterologous expression of the this compound biosynthetic pathway in microbial or plant-based systems. uea.ac.uk By introducing the identified biosynthetic genes into hosts like yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana), it may be possible to produce pure this compound or specific derivatives in a controlled and scalable manner. uea.ac.uknih.gov This approach has been successfully applied to other complex natural products and offers a more environmentally friendly and cost-effective alternative to chemical synthesis or extraction from natural sources. uea.ac.uk Further research will focus on optimizing these heterologous systems to maximize yields and streamline the purification process.
Q & A
Q. What are the standard analytical techniques for identifying and characterizing Protoaescigenin and its derivatives?
this compound’s triterpenoid structure and derivatives (e.g., Tig-N, Tig-S) are typically characterized using nuclear magnetic resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (ESI/MS) . For example, the esterification sites of tigloyl groups in Tig-N were confirmed via HMBC correlations between H-24 and the tigloyl carbonyl (δC = 167.25) . Purity is validated using HPLC, while structural elucidation relies on ¹³C and ¹H NMR chemical shifts (e.g., δC = 66.17 for C-24 in Tig-N) .
Q. How do researchers design experiments to assess this compound’s biological activity in vitro?
Common methodologies include:
- Cell viability assays (e.g., MTT or resazurin assays) to evaluate cytotoxicity.
- Enzyme inhibition studies (e.g., DNA synthesis inhibition, as seen in Tig-N’s activity ).
- Dose-response curves to determine IC₅₀ values. Controls should include untreated cells and reference compounds. Experimental protocols must align with reproducibility guidelines, such as detailed materials/methods sections and open data practices .
Q. What model systems are appropriate for preliminary pharmacological studies of this compound?
- In vitro : Human cancer cell lines (e.g., HeLa, HepG2) for cytotoxicity screening.
- In vivo : Rodent models for pharmacokinetics, though species-specific metabolism must be considered. Selection criteria should prioritize relevance to hypothesized mechanisms (e.g., DNA synthesis pathways) and adherence to ethical guidelines for animal studies .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity across studies be systematically resolved?
- Conduct scoping reviews to map evidence gaps and contradictions, using frameworks like Arksey & O’Malley’s methodology .
- Apply meta-analyses to quantify heterogeneity (e.g., I² statistics) and identify moderators (e.g., dosage, cell type).
- Validate findings via orthogonal assays (e.g., combining transcriptomics with functional studies) .
Q. What strategies optimize the synthesis of this compound derivatives with enhanced bioavailability?
- Esterification site modulation : Use NMR-guided synthesis (e.g., targeting C-21 or C-24 for tigloyl group addition, as in Tig-S ).
- Prodrug design : Introduce hydrophilic moieties to improve solubility.
- Computational modeling : Predict ADMET properties using tools like SwissADME.
Q. How do researchers address variability in this compound’s pharmacokinetic profiles across experimental setups?
- Standardize protocols: Use LC-MS/MS for plasma concentration measurements with internal standards (e.g., deuterated analogs).
- Account for interspecies differences via allometric scaling.
- Publish raw pharmacokinetic data in repositories (e.g., Zenodo) to enable cross-validation .
Q. What computational methods validate this compound’s structure-activity relationships (SAR)?
- Molecular docking : Screen against target proteins (e.g., DNA polymerase) using AutoDock Vina.
- QSAR models : Train on datasets of this compound analogs with annotated bioactivity.
- Validate predictions with in vitro assays to avoid overreliance on in silico data .
Methodological & Data Integrity Questions
Q. How should researchers design studies to ensure reproducibility of this compound’s effects?
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Include detailed synthetic protocols (e.g., reaction temperatures, purification steps) in supplementary materials .
- Use multi-lab collaborative trials to minimize batch effects .
Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Q. How can multi-omics integration clarify this compound’s mechanism of action?
- Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets.
- Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify perturbed biological networks.
- Validate hubs via CRISPR/Cas9 knockout models .
Emerging Research Directions
Q. What novel applications of this compound are supported by recent -omics data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
